3-Methoxy-1H-indazole-5-carboxaldehyde
Overview
Description
3-Methoxy-1H-indazole-5-carboxaldehyde is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of the indazole family, which are known to be precursors for the synthesis of active molecules . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Methoxy-1H-indazole-5-carboxaldehyde, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has also been reported .Molecular Structure Analysis
The molecular structure of 3-Methoxy-1H-indazole-5-carboxaldehyde can be represented as C (C1=NNC2=C1C=C (C=C2)OC)=O . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles have been studied. A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-1H-indazole-5-carboxaldehyde is 176.17 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis of Indazole Derivatives : Indazole derivatives, including those related to 3-Methoxy-1H-indazole-5-carboxaldehyde, are of interest in medicinal chemistry, particularly as kinase inhibitors. An optimized procedure for accessing 1H-indazole-3-carboxaldehydes, key intermediates for polyfunctionalized 3-substituted indazoles, has been reported. This involves nitrosation of indoles in slightly acidic conditions, converting both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes (Chevalier et al., 2018).
Photolytic Transformation : Photolysis of indazoles and related compounds in acidic solutions yields various benzaldehyde derivatives, demonstrating the chemical reactivity of these compounds under specific conditions (Georgarakis et al., 1971).
Fluorescent Dyes Synthesis : 6-Methoxy-1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde has been used to synthesize new fluorescent compounds, including benzimidazo-[1,2-a]-quinolines and indazole derivatives. These compounds show strong fluorescence and have been applied to polyester as dyes (Rajagopal & Seshadri, 1991).
Catalyzed Formal Cycloadditions : Studies have shown the use of 5-methoxy-2-(p-methoxyphenyl)oxazole with various aldehydes, including heterocyclic carboxaldehydes, in methylaluminum β-binaphthoxide catalyzed reactions, demonstrating the chemical versatility of methoxy-substituted compounds (Suga, Shi, & Ibata, 1993).
Nitroso Intermediates in Heterocycle Synthesis : The Davis-Beirut reaction utilizes highly reactive nitroso intermediates for synthesizing diverse classes of indazoles and their derivatives. This includes simple or fused indazolones, thiazolo-indazoles, and various substituted 2H-indazoles, demonstrating the broad application of these reactions in heterocycle synthesis (Zhu, Haddadin, & Kurth, 2019).
Future Directions
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . Therefore, future research could focus on exploring the potential applications of 3-Methoxy-1H-indazole-5-carboxaldehyde in medicinal chemistry and pharmaceuticals.
properties
IUPAC Name |
3-methoxy-1H-indazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEREGLCUUNJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1H-indazole-5-carboxaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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